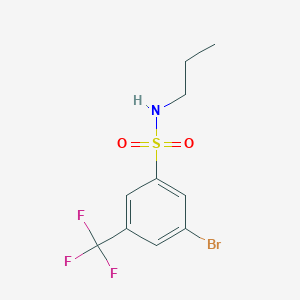

3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide

Description

BenchChem offers high-quality 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrF3NO2S/c1-2-3-15-18(16,17)9-5-7(10(12,13)14)4-8(11)6-9/h4-6,15H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RASKGVJGSUZJIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrF3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650519 | |

| Record name | 3-Bromo-N-propyl-5-(trifluoromethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951884-67-6 | |

| Record name | 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-N-propyl-5-(trifluoromethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide (CAS Number: 951884-67-6), a compound of interest in medicinal chemistry and drug discovery. Acknowledging the limited publicly available data on this specific molecule, this paper will delve into its constituent parts, offering insights into its synthesis, potential applications, and the scientific rationale for its design. We will draw upon established knowledge of the benzenesulfonamide scaffold and the influence of trifluoromethyl and bromo substitutions to provide a well-rounded and scientifically grounded perspective.

Introduction: Unpacking the Molecular Architecture

3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide is a synthetic organic compound characterized by a central benzenesulfonamide core. This core structure is a well-established pharmacophore, present in a wide array of therapeutic agents[1]. The molecule is further functionalized with three key substituents that are expected to modulate its physicochemical and biological properties:

-

A Bromo Group: Halogenation, particularly with bromine, is a common strategy in drug design to increase lipophilicity and potentially enhance binding affinity to biological targets.

-

A Trifluoromethyl Group (-CF3): The incorporation of a trifluoromethyl group is a widely used tactic in medicinal chemistry. This group can significantly impact a molecule's metabolic stability, lipophilicity, and binding interactions, often leading to improved pharmacokinetic and pharmacodynamic profiles[2].

-

An N-propyl Group: The alkyl substituent on the sulfonamide nitrogen can influence the compound's solubility, membrane permeability, and overall steric profile, which can affect its interaction with target proteins.

The combination of these features suggests that 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide is likely a candidate for screening in various biological assays, particularly those where benzenesulfonamide derivatives have shown promise.

Physicochemical Properties and Characterization

Predicted Physicochemical Properties

| Property | Value/Information | Source/Rationale |

| CAS Number | 951884-67-6 | [3] |

| Molecular Formula | C₁₀H₁₁BrF₃NO₂S | [4] |

| Molecular Weight | 346.16 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | Based on similar sulfonamides |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. | General property of similar compounds |

Predicted Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl group (a triplet for the terminal methyl, a sextet for the adjacent methylene, and a triplet for the methylene attached to the nitrogen). The aromatic region would display signals corresponding to the three protons on the benzene ring.

-

¹³C NMR: The carbon NMR would show distinct signals for the three carbons of the propyl group and the six carbons of the substituted benzene ring, including the carbon attached to the trifluoromethyl group.

-

¹⁹F NMR: A strong singlet would be expected for the three equivalent fluorine atoms of the trifluoromethyl group.

-

IR Spectroscopy: The infrared spectrum would likely exhibit characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), C-H stretches (aromatic and aliphatic), S=O stretches (asymmetric and symmetric, typically in the 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹ regions), and C-F stretches.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of bromine.

Synthesis and Methodology

The synthesis of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide is a straightforward process that can be reliably achieved through the reaction of its corresponding sulfonyl chloride with n-propylamine.

Synthesis of the Key Precursor: 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride

The precursor, 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride (CAS: 351003-46-8), is commercially available. Its synthesis is a critical first step for obtaining the target molecule.

Protocol for the Synthesis of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide

This protocol describes a standard method for the synthesis of sulfonamides from sulfonyl chlorides.

Materials:

-

3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride

-

n-Propylamine

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine or other suitable base

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Dissolve 1 equivalent of 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, dissolve 1.2 equivalents of n-propylamine and 1.5 equivalents of triethylamine in anhydrous DCM.

-

Add the n-propylamine solution dropwise to the stirred solution of the sulfonyl chloride at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the pure 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents reaction with atmospheric moisture which could hydrolyze the sulfonyl chloride.

-

0 °C Reaction Temperature: The reaction is often exothermic, and starting at a low temperature helps to control the reaction rate and minimize side products.

-

Use of a Base (Triethylamine): The reaction generates hydrochloric acid (HCl) as a byproduct. The base is required to neutralize the HCl and drive the reaction to completion.

-

Aqueous Workup: The washing steps are crucial to remove the triethylamine hydrochloride salt and any remaining unreacted starting materials.

Synthesis Workflow

Caption: Potential therapeutic applications.

Safety and Handling

Given the lack of specific safety data for the title compound, it is imperative to handle it with the utmost care, assuming it to be hazardous. The safety profile of its precursor, 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride, provides a strong indication of the necessary precautions.

Hazard Information for 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride:

-

Hazard Class: Corrosive.

-

GHS Pictograms: GHS05 (Corrosion).[5]

-

Hazard Statements: H314 - Causes severe skin burns and eye damage.[5]

-

Precautionary Statements: Wear protective gloves, clothing, eye, and face protection. Do not breathe dust/fume/gas/mist/vapors/spray.

Recommended Handling Procedures for 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide:

-

Engineering Controls: Work in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.

-

Handling: Avoid inhalation, ingestion, and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion and Future Perspectives

3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide is a molecule with significant potential in the field of drug discovery, primarily due to its benzenesulfonamide core and strategic trifluoromethyl and bromo substitutions. While specific biological data for this compound remains to be published, this guide has provided a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and the known activities of structurally related compounds.

Future research should focus on the synthesis and biological evaluation of this compound and its analogs. Screening against a panel of enzymes, cancer cell lines, and microbial strains would be a logical next step to uncover its therapeutic potential. The insights gained from such studies would not only elucidate the specific properties of this molecule but also contribute to the broader understanding of structure-activity relationships within the benzenesulfonamide class of compounds.

References

-

ChemWhat. (n.d.). 3-Bromo-N-(3-methoxypropyl)-5-(trifluoromethyl)benzenesulfonamide CAS#: 951884-81-4. Retrieved from [Link]

-

PubChem. (n.d.). N-[3-bromo-5-(trifluoromethyl)phenyl]benzamide. Retrieved from [Link]

-

Acta Crystallographica Section E: Structure Reports Online. (2008). N-[3-(Benzenesulfonamido)propyl]benzenesulfonamide. Retrieved from [Link]

-

Scientific Reports. (2023-10-16). Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. Retrieved from [Link]

-

Taylor & Francis Online. (2023-02-16). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Retrieved from [Link]

-

ResearchGate. (2012). Vibrational Spectroscopic Study of (E)-4-(Benzylideneamino)-N-Carbamimidoyl Benzenesulfonamide. Retrieved from [Link]

-

PubMed. (2013). Synthesis and anticancer activity of some novel trifluoromethylquinolines carrying a biologically active benzenesulfonamide moiety. Retrieved from [Link]

-

PubChem. (n.d.). 4-Propylbenzenesulfonamide. Retrieved from [Link]

- Google Patents. (n.d.). EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.

-

Biological and Pharmaceutical Bulletin. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Retrieved from [Link]

-

Molecules. (2020). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. Retrieved from [Link]

-

National Institutes of Health. (2024-07-11). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Retrieved from [Link]

-

ProQuest. (n.d.). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Retrieved from [Link]

-

Acta Crystallographica Section E: Crystallographic Communications. (2024). The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide. Retrieved from [Link]

- Google Patents. (n.d.). US5466823A - Substituted pyrazolyl benzenesulfonamides.

-

PubChem. (n.d.). N-benzyl-2,4-dinitro-N-propyl-benzenesulfonamide. Retrieved from [Link]

-

PubMed. (2023). Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. Retrieved from [Link]

-

PubMed. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Retrieved from [Link]

-

ResearchGate. (2023). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene. Retrieved from [Link]

Sources

- 1. Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide | 951884-67-6 [chemicalbook.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 3-ブロモ-5-(トリフルオロメチル)ベンゼンスルホニルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive framework for elucidating the mechanism of action of the novel compound, 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide. While direct biological data for this specific molecule is not yet publicly available, its structural features—a benzenesulfonamide core, a trifluoromethyl group, and a bromo substituent—suggest several plausible and compelling avenues for investigation. This document outlines a proposed research cascade, from initial broad-based screening to specific target validation and pathway analysis. We will leverage established knowledge of analogous compounds to formulate testable hypotheses and provide detailed, field-proven experimental protocols. The ultimate goal is to build a robust, data-driven understanding of the compound's biological activity, paving the way for its potential therapeutic application.

Introduction: Deconstructing the Molecule to Predict its Function

The chemical architecture of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide offers critical clues to its potential biological roles. The benzenesulfonamide scaffold is a well-established pharmacophore present in a wide array of therapeutic agents. The trifluoromethyl group is known to enhance metabolic stability and binding affinity, while the bromo substituent can influence the compound's electronic properties and potential for specific interactions.[1][2][3]

Based on a comprehensive review of existing literature on structurally related compounds, we can postulate several primary hypotheses for the mechanism of action of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide:

-

Hypothesis 1: Carbonic Anhydrase Inhibition. The sulfonamide moiety is a classic zinc-binding group, making carbonic anhydrases (CAs) a primary suspect as a molecular target. Inhibition of various CA isoforms is linked to diuretic, anti-glaucoma, anti-epileptic, and anti-cancer effects.[4][5][6]

-

Hypothesis 2: Modulation of Receptor Tyrosine Kinases (RTKs). Aberrant RTK signaling is a hallmark of many cancers. Several small molecules incorporating a benzenesulfonamide framework have been shown to interact with and modulate the activity of RTKs.[7]

-

Hypothesis 3: Disruption of Microbial Folic Acid Synthesis. The foundational mechanism of sulfonamide antibiotics involves the competitive inhibition of dihydropteroate synthase, an essential enzyme in the bacterial folic acid pathway.[8]

-

Hypothesis 4: Allosteric Modulation of Viral Proteins. Recent studies have highlighted the potential for benzenesulfonamide derivatives to act as inhibitors of viral entry and replication, for instance, by binding to influenza hemagglutinin or the HIV-1 capsid protein.[9][10]

-

Hypothesis 5: Activation of Phospholipase C (PLC). A structurally similar compound, 2,4,6-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide, has been demonstrated to activate PLC, suggesting a potential role in modulating intracellular calcium signaling.[11]

This guide will now detail a logical and efficient experimental workflow to systematically test these hypotheses.

Phase 1: Broad-Spectrum Phenotypic Screening

The initial phase of our investigation will involve a series of high-throughput phenotypic screens to identify the most promising biological activities of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide.

Cellular Viability and Proliferation Assays

A foundational step is to assess the compound's effect on cell viability across a diverse panel of human cancer cell lines and normal, non-transformed cell lines. This will provide initial insights into potential anti-cancer activity and general cytotoxicity.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

-

Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Table 1: Hypothetical IC50 Values of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide in Various Cell Lines

| Cell Line | Tissue of Origin | IC50 (µM) |

| A549 | Lung Carcinoma | 15.2 |

| MCF-7 | Breast Adenocarcinoma | 22.8 |

| HCT116 | Colon Carcinoma | 18.5 |

| U-87 MG | Glioblastoma | 9.7 |

| HEK293 | Human Embryonic Kidney | > 100 |

| MRC-5 | Normal Lung Fibroblast | > 100 |

Antimicrobial Activity Screening

To investigate the potential of our compound as an antimicrobial agent, we will perform minimum inhibitory concentration (MIC) assays against a panel of clinically relevant bacterial and fungal strains.

Experimental Protocol: Broth Microdilution MIC Assay

-

Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in the appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Compound Dilution: Perform a two-fold serial dilution of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide in a 96-well plate.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Phase 2: Target-Based Mechanistic Elucidation

Based on the outcomes of the phenotypic screens, we will proceed with more focused, target-based assays to dissect the specific molecular mechanism of action.

Carbonic Anhydrase Inhibition Assays

Should the compound exhibit significant anti-proliferative activity, particularly against cancer cell lines known to overexpress certain CA isoforms (e.g., CA IX in hypoxic tumors), direct enzymatic assays are warranted.[5]

Experimental Protocol: Stopped-Flow Carbonic Anhydrase Activity Assay

This assay measures the inhibition of the CO2 hydration activity of a specific CA isoform.

-

Enzyme and Compound Preparation: Prepare solutions of the purified human CA isoform (e.g., CA II, CA IX) and various concentrations of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide.

-

Assay Buffer: Use a buffer containing a pH indicator (e.g., p-nitrophenol).

-

Reaction Initiation: Rapidly mix the enzyme/inhibitor solution with a CO2-saturated solution in a stopped-flow instrument.

-

Data Acquisition: Monitor the change in absorbance of the pH indicator over time as the pH decreases due to the formation of carbonic acid.

-

Data Analysis: Calculate the initial rates of reaction at different inhibitor concentrations to determine the Ki value.

Diagram 1: Proposed Workflow for Investigating Carbonic Anhydrase Inhibition

Caption: Workflow for confirming carbonic anhydrase inhibition.

Receptor Tyrosine Kinase (RTK) Profiling

If the compound shows potent anti-cancer activity, a broad kinase profiling screen is a logical next step to identify potential interactions with RTKs or other kinases.

Experimental Protocol: In Vitro Kinase Panel Screen

-

Compound Submission: Submit 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology).

-

Assay Principle: These services typically utilize radiometric (e.g., ³³P-ATP) or fluorescence-based assays to measure the activity of a large panel of kinases in the presence of the test compound at a fixed concentration (e.g., 10 µM).

-

Data Analysis: The results are reported as the percentage of inhibition for each kinase. "Hits" are typically defined as kinases with >50% inhibition.

Diagram 2: Signaling Pathway for a Hypothesized RTK Inhibition

Caption: Hypothesized inhibition of an RTK signaling pathway.

Phase 3: In-depth Cellular and In Vivo Validation

The final phase of our investigation will focus on validating the proposed mechanism of action in more complex biological systems.

Elucidating Downstream Signaling Events

Once a primary target is identified, it is crucial to investigate the downstream consequences of its modulation.

Experimental Protocol: Western Blot Analysis

-

Cell Lysis: Treat cells with 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide for various time points and at different concentrations. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated (active) and total forms of key signaling proteins downstream of the putative target (e.g., p-ERK/Total ERK for the RTK pathway).

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

Preclinical In Vivo Efficacy Studies

If the in vitro data is compelling, the next logical step is to evaluate the compound's efficacy in a relevant animal model. For an anti-cancer indication, this would typically involve a mouse xenograft model.

Experimental Protocol: Mouse Xenograft Model

-

Tumor Implantation: Subcutaneously implant human cancer cells (the most sensitive cell line from the in vitro assays) into the flank of immunocompromised mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into treatment groups (vehicle control, 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide at various doses, and a positive control). Administer the treatments via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration.

-

Monitoring: Measure tumor volume and body weight regularly.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis by immunohistochemistry).

Conclusion and Future Directions

This technical guide has outlined a comprehensive, hypothesis-driven strategy to elucidate the mechanism of action of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide. By systematically progressing from broad phenotypic screening to specific target validation and in vivo efficacy studies, we can build a robust understanding of this novel compound's biological activity. The data generated through this research program will be critical in determining its potential as a lead compound for drug development and in identifying the patient populations most likely to benefit from its therapeutic effects.

References

-

Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. (2024). National Institutes of Health. [Link]

-

N-[3-bromo-5-(trifluoromethyl)phenyl]benzamide | C14H9BrF3NO | CID 65490452. PubChem. [Link]

-

3-Bromo-N-(3-methoxypropyl)-5-(trifluoromethyl)benzenesulfonamide CAS#: 951884-81-4. ChemWhat. [Link]

-

Effect of 2,4,6-trimethyl- N-[3-(trifluoromethyl)phenyl]benzene-sulfonamide on Calcium Influx in Three Contraction Models. (2015). PubMed. [Link]

-

Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. ACS Publications. [Link]

-

Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. (2022). National Institutes of Health. [Link]

-

Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). National Center for Biotechnology Information. [Link]

-

4-(Trifluoromethyl)benzenesulfonamide. BU CyberSec Lab. [Link]

-

Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. (2023). ResearchGate. [Link]

-

Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024). sciendo. [Link]

-

Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (2021). National Institutes of Health. [Link]

-

Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. (2011). National Center for Biotechnology Information. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed. [Link]

-

3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. (2022). MDPI. [Link]

-

N-Butyl 3-bromo-5-(trifluoromethyl)benzenesulfonamide. Pharmaffiliates. [Link]

Sources

- 1. CAS 1869-24-5: 2-(Trifluoromethyl)benzenesulfonamide [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of 2,4,6-trimethyl- N-[3-(trifluoromethyl)phenyl]benzene-sulfonamide on calcium influx in three contraction models - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Identifying Potential Biological Targets of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide

Distribution: For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide is a synthetic compound characterized by a trifluoromethylated and brominated phenyl ring core, functionalized with an N-propylsulfonamide group. While specific biological activities for this particular molecule are not yet extensively documented in publicly available literature, its structural motifs—the benzenesulfonamide core and the trifluoromethyl group—are hallmarks of numerous clinically significant therapeutic agents. The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, renowned for its role in a wide array of drugs, including diuretics, antidiabetic agents, and carbonic anhydrase inhibitors[1]. Concurrently, the trifluoromethyl group is a bioisostere frequently incorporated into drug candidates to enhance metabolic stability, binding affinity, and lipophilicity, thereby improving overall pharmacokinetic and pharmacodynamic profiles[2][3].

This guide provides a comprehensive, technically-grounded framework for the systematic identification and validation of the potential biological targets of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide. By integrating computational prediction with robust experimental validation, this document serves as a roadmap for researchers seeking to elucidate the mechanism of action of this and structurally related novel chemical entities.

Part 1: Structural Analysis and Rationale for Target Prediction

A thorough understanding of the molecule's chemical architecture is foundational to predicting its biological interactions. Each component of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide likely contributes to its target-binding profile.

-

The Benzenesulfonamide Core: A Versatile Pharmacophore The sulfonamide group is a potent zinc-binding moiety, which is a key feature for its interaction with a major class of enzymes: the carbonic anhydrases[4]. The geometry and electronic properties of the sulfonamide nitrogen are critical for coordinating with the zinc ion in the active site of these enzymes[5]. Beyond this well-established interaction, the aromatic ring of the benzenesulfonamide can engage in various non-covalent interactions, including π-π stacking and hydrophobic interactions, with amino acid residues in a binding pocket.

-

The Trifluoromethyl Group: A Potent Modulator of Physicochemical Properties The strong electron-withdrawing nature of the trifluoromethyl (CF3) group can significantly alter the acidity of the sulfonamide proton, potentially influencing its binding affinity to target proteins[6]. Furthermore, the lipophilicity imparted by the CF3 group can enhance membrane permeability and interactions with hydrophobic pockets within protein targets. This functional group is present in a multitude of FDA-approved drugs, underscoring its importance in modern drug design[3].

-

The N-propyl and Bromo Substituents: Tailoring Selectivity The N-propyl group provides a flexible hydrophobic chain that can explore and interact with specific sub-pockets of a target protein, thereby influencing isoform selectivity[7]. The bromine atom, a halogen, can participate in halogen bonding, a specific type of non-covalent interaction that is increasingly recognized for its role in ligand-protein binding. The positions of these substituents on the phenyl ring are crucial for defining the molecule's three-dimensional shape and its complementarity to a target's binding site.

Part 2: Hypothesis-Driven Target Exploration

Based on the structural analysis and the vast body of literature on related compounds, we can formulate several hypotheses regarding the potential biological targets of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide.

Primary Hypothesis: Carbonic Anhydrase Inhibition

The most prominent hypothesis is that this compound acts as an inhibitor of carbonic anhydrases (CAs). Benzenesulfonamides are the archetypal inhibitors of this enzyme family, which plays crucial roles in pH regulation, CO2 transport, and various other physiological processes. Different CA isoforms are implicated in a range of pathologies, including glaucoma, epilepsy, and cancer, making them attractive therapeutic targets[7][8].

Secondary Hypotheses

-

Kinase Inhibition: Several studies have reported the anticancer activity of sulfonamide-containing compounds, with some acting as kinase inhibitors. For instance, trifluoromethylquinoline derivatives bearing a benzenesulfonamide moiety have been shown to target the PI3K signaling pathway[9]. The general structure of our compound of interest is amenable to fitting into the ATP-binding pocket of various kinases.

-

Transporter Modulation: A patent for a structurally related 2-trifluoromethyl benzene sulfonamide derivative has indicated activity against the human urate transporter 1 (hURAT1), which is involved in gout and hyperuricemia[10]. This suggests that membrane transporters could be a viable class of targets.

-

Antibacterial and Antiviral Targets: The sulfonamide class of drugs has its historical roots as antibacterial agents, primarily through the inhibition of dihydropteroate synthase[4][11]. While resistance is widespread, the potential for activity against novel microbial targets remains.

Part 3: A Step-by-Step In Silico and Experimental Workflow for Target Identification and Validation

The following workflow provides a logical progression from broad, computational predictions to specific, experimental validation.

Step 1: In Silico Target Prediction (Computational First Pass)

The objective of this initial step is to generate a prioritized list of potential protein targets using computational methods, which can significantly reduce the experimental burden[12][13].

Protocol for In Silico Target Prediction:

-

Reverse Docking/Inverse Virtual Screening:

-

Principle: This method involves docking the 3D structure of the small molecule into the binding sites of a large collection of protein structures to identify those with the highest predicted binding affinity[14].

-

Methodology:

-

Generate a low-energy 3D conformer of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide using a computational chemistry software package (e.g., Schrödinger Maestro, MOE).

-

Utilize a reverse docking server or software (e.g., PharmMapper, idTarget) to screen the compound against a comprehensive protein structure database (e.g., PDB).

-

Rank the potential targets based on the docking scores and analyze the predicted binding poses for chemical plausibility.

-

-

-

Pharmacophore-Based and Chemical Similarity Searching:

-

Principle: This approach identifies known protein targets of compounds that share similar chemical features or overall structure with the query molecule[15][16].

-

Methodology:

-

Use a tool like SwissTargetPrediction or search large chemical databases such as ChEMBL and PubChem for compounds structurally similar to 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide.

-

Compile the known biological targets of the identified similar compounds.

-

Prioritize targets that appear frequently or are associated with high-potency compounds.

-

-

Caption: Experimental workflow for target validation.

Step 3: Target Deconvolution for Phenotypic Hits (Alternative Workflow)

If the compound exhibits an interesting cellular phenotype (e.g., potent anticancer activity) without a pre-defined target, an unbiased approach is required.

Protocol for Affinity Chromatography-Mass Spectrometry:

-

Principle: The compound is immobilized on a solid support and used as "bait" to capture its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry.

-

Methodology:

-

Synthesize a derivative of the compound with a linker suitable for conjugation to a solid support (e.g., sepharose beads).

-

Incubate the immobilized compound with a cell lysate. Include a control with beads that have not been conjugated to the compound.

-

Wash the beads extensively to remove non-specific binding proteins.

-

Elute the specifically bound proteins.

-

Separate the eluted proteins by SDS-PAGE and identify the protein bands of interest by in-gel digestion followed by LC-MS/MS analysis.

-

Candidate target proteins will be those that are significantly enriched in the compound-conjugated sample compared to the control.

-

Part 4: Data Interpretation and Future Directions

The successful identification of a validated biological target opens the door to further drug development efforts.

-

Data Analysis: A convergence of evidence from multiple assays is crucial. A strong candidate target will be identified through in silico methods, show direct binding in a biochemical assay, have its function modulated by the compound, and demonstrate engagement in a cellular context.

-

Structure-Activity Relationship (SAR) Studies: Once a target is validated, a medicinal chemistry campaign can be initiated to synthesize analogs of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide. The goal is to systematically modify the different parts of the molecule to improve potency, selectivity, and drug-like properties, guided by the principles of SAR.[7][17][18]

-

Lead Optimization: Promising compounds from SAR studies can then be advanced to lead optimization, where their pharmacokinetic and toxicological properties are thoroughly evaluated in preclinical models.

Conclusion

While 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide is a relatively uncharacterized molecule, its chemical structure suggests a high potential for biological activity. The benzenesulfonamide and trifluoromethyl moieties are well-established pharmacophores that have been successfully exploited in numerous approved drugs. By following the systematic, multi-faceted approach outlined in this guide—from in silico prediction to rigorous biochemical and cell-based validation—researchers can effectively elucidate the biological targets of this compound. This, in turn, will pave the way for its potential development as a novel therapeutic agent or as a valuable chemical probe to study complex biological processes.

References

-

PubChem. N-[3-bromo-5-(trifluoromethyl)phenyl]benzamide. Retrieved from [Link]

- Google Patents. (2019). CN109251184B - Medical application of 2-trifluoromethyl benzene sulfonamide derivative.

-

ResearchGate. (2018). Biological activity and synthesis of sulfonamide derivatives: A brief review. Retrieved from [Link]

-

Whittington, D. A., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. Journal of Medicinal Chemistry, 60(5), 1894-1903. Retrieved from [Link]

-

Sani, M. A., et al. (2020). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics, 21(5), 1649-1660. Retrieved from [Link]

-

Scientific Reports. (2024). Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one. Retrieved from [Link]

-

Environmental Science and Pollution Research. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

-

Molecules. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

Frontiers in Chemistry. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Retrieved from [Link]

-

International Journal of Molecular Sciences. (2024). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. Retrieved from [Link]

-

Molecules. (2023). Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. Retrieved from [Link]

-

Frontiers in Pharmacology. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]

-

Processes. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

ACS Medicinal Chemistry Letters. (2024). Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. Retrieved from [Link]

-

Molecules. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Sciences. (2006). Biological Activities of Sulfonamides. Retrieved from [Link]

-

Taylor & Francis Online. (2023). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Retrieved from [Link]

-

ResearchGate. (2024). Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2024). Current Status of Computational Approaches for Small Molecule Drug Discovery. Retrieved from [Link]

-

European Journal of Medicinal Chemistry. (2013). Synthesis and anticancer activity of some novel trifluoromethylquinolines carrying a biologically active benzenesulfonamide moiety. Retrieved from [Link]

-

National Institutes of Health. (2024). Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one. Retrieved from [Link]

-

International Journal of Drug Delivery Technology. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. Retrieved from [Link]

-

Bioorganic & Medicinal Chemistry. (2024). Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. Retrieved from [Link]

-

Pharmaffiliates. N-Butyl 3-bromo-5-(trifluoromethyl)benzenesulfonamide. Retrieved from [Link]

-

ResearchGate. (2019). Computational Predictions for Multi-Target Drug Design. Retrieved from [Link]

-

Marine Drugs. (2022). 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. Retrieved from [Link]

-

Marmara Pharmaceutical Journal. (2022). In silico Activity and Target Prediction Analyses of Three Triazolothiadiazine Derivatives. Retrieved from [Link]

Sources

- 1. ijpsonline.com [ijpsonline.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nanobioletters.com [nanobioletters.com]

- 9. Synthesis and anticancer activity of some novel trifluoromethylquinolines carrying a biologically active benzenesulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN109251184B - Medical application of 2-trifluoromethyl benzene sulfonamide derivative - Google Patents [patents.google.com]

- 11. impactfactor.org [impactfactor.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Lipophilicity and Solubility of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide

Introduction: Unveiling the Physicochemical Profile of a Key Moiety

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a cornerstone of its entire lifecycle. Among the most critical of these properties are lipophilicity and aqueous solubility. These two parameters govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately dictating its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide, a molecule of interest due to its unique combination of functional groups.

While specific experimental data for this exact compound is not widely published, this document will serve as a robust framework for its characterization. We will dissect its structural components to predict its physicochemical behavior, provide detailed, field-proven protocols for its experimental determination, and discuss the interpretation of this data for drug development professionals. The methodologies and principles outlined herein are designed to establish a self-validating system for the empirical characterization of this and similar molecules.

Part 1: Theoretical Assessment and In Silico Prediction

A molecule's structure is the blueprint for its physical properties. By analyzing the constituent functional groups of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide, we can make scientifically grounded predictions about its lipophilicity and solubility.

1.1. Structural-Physicochemical Analysis

The structure of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide features several key functional groups, each contributing distinctively to its overall physicochemical profile:

-

Aromatic Ring: The central benzene ring is inherently nonpolar and contributes to the molecule's lipophilicity.

-

Trifluoromethyl (-CF3) Group: This is a strongly electron-withdrawing and highly lipophilic moiety. The replacement of hydrogen atoms with fluorine significantly increases the molecule's lipophilicity (logP).

-

Bromo (-Br) Group: As a halogen, bromine is also lipophilic and will increase the logP value.

-

Sulfonamide (-SO2NH-) Group: This group is polar and capable of acting as both a hydrogen bond donor (the N-H) and acceptor (the S=O oxygens). This imparts a degree of hydrophilicity. Furthermore, the sulfonamide proton is weakly acidic, meaning the molecule is ionizable, a critical consideration for both lipophilicity and solubility.

-

N-propyl (-CH2CH2CH3) Group: This alkyl chain is a nonpolar, lipophilic component. The length of the N-alkyl chain in sulfonamides can influence both lipophilicity and crystal lattice interactions, thereby affecting solubility.[1][2]

1.2. Predicted Lipophilicity (logP/logD)

Lipophilicity is most commonly expressed as the logarithm of the partition coefficient (logP), which describes the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[3]

LogP = log10 ([solute]octanol / [solute]aqueous)[3]

Given the presence of the large, nonpolar aromatic system, the bromo group, and particularly the trifluoromethyl group, 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide is predicted to be a moderately to highly lipophilic compound, with a positive logP value likely in the range of 3 to 4.5.

However, because the sulfonamide proton is ionizable, the lipophilicity of this compound will be pH-dependent. At physiological pH (around 7.4), a fraction of the molecules will be deprotonated, forming an anionic species that is more water-soluble. Therefore, the distribution coefficient (logD), which accounts for all ionic and neutral species, is a more biologically relevant metric.[4] The logD at pH 7.4 will likely be slightly lower than the intrinsic logP.

1.3. Predicted Aqueous Solubility (LogS)

Aqueous solubility is inversely related to lipophilicity.[5] Highly lipophilic compounds tend to have poor water solubility due to the energetic cost of disrupting the hydrogen-bonding network of water to create a cavity for the nonpolar solute.

The presence of the polar sulfonamide group, which can engage in hydrogen bonding with water, will confer some degree of aqueous solubility. However, this is likely to be counteracted by the dominant lipophilic nature of the rest of the molecule. Therefore, 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide is predicted to have low aqueous solubility. The computed solubilities often correlate with their lipophilicities, with logS (the logarithm of the molar solubility) increasing as logP declines.[5][6]

1.4. Computational Prediction Tools

Numerous computational models exist to predict logP and solubility. These tools are invaluable in early discovery for high-throughput screening of virtual compounds.[7][8] They can be broadly categorized as:

-

Atom-based methods: Sum the contributions of individual atoms.

-

Fragment-based methods: Sum the contributions of predefined molecular fragments.[7]

-

Property-based methods: Use whole-molecule descriptors.

While these tools provide rapid estimations, they are predictions. Experimental determination remains the gold standard for definitive characterization.[9]

Part 2: Experimental Determination of Lipophilicity

To empirically determine the lipophilicity of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide, the shake-flask method is the universally recognized gold standard.[9]

2.1. Core Concept: The Shake-Flask Method

The shake-flask method directly measures the partitioning of a compound between n-octanol and a buffered aqueous phase (e.g., phosphate-buffered saline, PBS, at pH 7.4 for logD determination).[9][10] After the two phases are thoroughly mixed and allowed to separate, the concentration of the compound in each phase is measured.

2.2. Detailed Experimental Protocol: Shake-Flask for logD7.4

-

Causality: This protocol is designed to ensure that a true equilibrium is reached and that the analytical method is sensitive and linear over the required concentration range. The choice of pH 7.4 is to mimic physiological conditions.

Step 1: Preparation of Pre-Saturated Solvents

-

Combine equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4) in a large separatory funnel.

-

Shake vigorously for 30 minutes.

-

Allow the phases to separate completely overnight.

-

Drain each phase into separate, clearly labeled storage bottles. This ensures that the subsequent partitioning experiment is not skewed by the mutual miscibility of the solvents.

Step 2: Standard Curve Generation

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Create a series of calibration standards by serial dilution.

-

Analyze these standards using a validated analytical method (e.g., HPLC-UV) to generate a standard curve of detector response versus concentration. This is critical for accurate quantification.[11]

Step 3: Partitioning Experiment

-

Accurately weigh a small amount of the test compound or add a known volume of a concentrated stock solution into a glass vial.

-

Add a precise volume of pre-saturated PBS (pH 7.4) and a precise volume of pre-saturated n-octanol. The volume ratio can be adjusted based on the expected logD to ensure quantifiable concentrations in both phases.[10]

-

Cap the vial tightly and place it on a rotator or shaker. Agitate for a sufficient time to reach equilibrium (typically 1-2 hours, but may require up to 24 hours for some compounds).[12]

Step 4: Phase Separation and Sampling

-

Centrifuge the vial at a moderate speed (e.g., 2000 x g for 10 minutes) to ensure complete separation of the two phases.

-

Carefully withdraw a precise aliquot from the aqueous phase (bottom layer) and a precise aliquot from the n-octanol phase (top layer). Avoid any contamination from the interface.

Step 5: Quantification and Calculation

-

Dilute the aliquots as necessary to fall within the linear range of the standard curve.

-

Analyze the diluted samples by HPLC-UV.

-

Determine the concentration in the n-octanol phase ([C]oct) and the aqueous phase ([C]aq) using the standard curve.

-

Calculate logD using the formula: logD = log10 ([C]oct / [C]aq).

2.3. Workflow Visualization

Caption: Shake-Flask Method for logD Determination.

Part 3: Experimental Determination of Aqueous Solubility

Solubility measurements can be broadly divided into two types: kinetic and thermodynamic. For lead optimization and formulation development, thermodynamic solubility is the definitive value.[13]

3.1. Core Concept: Thermodynamic Solubility

Thermodynamic solubility is the concentration of a solute in a saturated solution when it is in equilibrium with an excess of the solid compound.[14] The shake-flask method is also the gold standard for this determination.[15][16]

3.2. Detailed Experimental Protocol: Thermodynamic Shake-Flask Solubility

-

Causality: This protocol ensures that the system reaches a true thermodynamic equilibrium between the solid and dissolved states, providing the most accurate and relevant solubility value for biopharmaceutical assessment. The 24-hour incubation is standard to achieve this equilibrium.[13][15]

Step 1: Sample Preparation

-

Add an excess amount of the solid test compound to a series of vials. The excess solid must be clearly visible throughout the experiment to ensure a saturated solution is maintained.

-

To each vial, add a precise volume of the desired aqueous buffer (e.g., PBS at pH 7.4).

Step 2: Equilibration

-

Seal the vials tightly.

-

Place the vials on a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C).

-

Agitate the samples for at least 24 hours to ensure equilibrium is reached.[12][13]

Step 3: Separation of Undissolved Solid

-

After incubation, allow the vials to stand briefly for the larger particles to settle.

-

Carefully remove an aliquot of the supernatant and filter it through a low-binding filter (e.g., a 0.45 µm PVDF filter plate) to remove all undissolved solid particles. Centrifugation followed by sampling the supernatant is an alternative. This step is critical to avoid artificially high results.

Step 4: Quantification

-

Quantify the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.[13]

Step 5: Data Reporting

-

The solubility is reported as the mean concentration from replicate measurements, typically in units of µg/mL or µM.

3.3. Workflow Visualization

Caption: Thermodynamic Solubility Shake-Flask Workflow.

Part 4: Data Presentation and Integrated Profile

All quantitative data should be summarized for clear interpretation and comparison.

Table 1: Physicochemical Profile of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide

| Parameter | Prediction Method | Predicted Value | Experimental Method | Measured Value |

| Molecular Weight | - | 362.20 g/mol | - | - |

| logP | Fragment-based | ~3.0 - 4.5 | Shake-Flask | To be determined |

| logD (pH 7.4) | - | < logP | Shake-Flask | To be determined |

| pKa (acidic) | - | ~8 - 10 | Potentiometric | To be determined |

| Aqueous Solubility | - | Low | Shake-Flask | To be determined |

4.1. Interpretation and Drug-Likeness

The interplay between these properties is critical. A high logP, as predicted for this molecule, often correlates with low aqueous solubility, which can compromise oral absorption and bioavailability.[3] According to Lipinski's "Rule of Five," a widely used guideline for oral drug-likeness, a logP value below 5 is generally preferred.[3] The predicted logP for this compound is likely to be within this acceptable range, but its low solubility could still present a significant formulation challenge. Understanding the thermodynamic solubility is essential for developing appropriate formulations (e.g., amorphous solid dispersions, lipid-based formulations) to enhance bioavailability.

Conclusion

3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide is a molecule whose structural features—notably the trifluoromethyl and bromo groups—predict a profile of moderate-to-high lipophilicity and correspondingly low aqueous solubility. While computational tools provide a valuable starting point, the definitive characterization of this compound requires rigorous experimental validation. The detailed shake-flask methodologies for determining logD and thermodynamic solubility provided in this guide represent the gold-standard approaches for generating the high-quality, reliable data necessary to make informed decisions in a drug development program. This integrated physicochemical profile is fundamental to navigating the complex path from a promising chemical entity to a viable therapeutic agent.

References

-

Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC - NIH. (2023). National Institutes of Health. [Link]

-

Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]

-

Aqueous Solubility Assays. (n.d.). Creative Bioarray. [Link]

-

LogP—Making Sense of the Value. (n.d.). ACD/Labs. [Link]

-

Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Medium. [Link]

-

PubChem Compound Summary for CID 65490452, N-[3-bromo-5-(trifluoromethyl)phenyl]benzamide. (n.d.). National Center for Biotechnology Information. [Link]

-

3-Bromo-N-(3-methoxypropyl)-5-(trifluoromethyl)benzenesulfonamide CAS#: 951884-81-4. (n.d.). ChemWhat. [Link]

-

N-Butyl 3-bromo-5-(trifluoromethyl)benzenesulfonamide | 1020252-83-8. (n.d.). Pharmaffiliates. [Link]

-

Novel Solubility Prediction Models: Molecular Fingerprints and Physicochemical Features vs Graph Convolutional Neural Networks. (2022). ACS Omega. [Link]

-

The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [Cp*Ir(biimH2)(H2O)][OTf]2. (2014). New Journal of Chemistry. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2006). Lund University Publications. [Link]

-

Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. (2007). PubMed. [Link]

-

Creation and interpretation of machine learning models for aqueous solubility prediction. (2023). Future Science. [Link]

-

Theoretical study of gas-phase acidity, pK(a), lipophilicity, and solubility of some biologically active sulfonamides. (2007). ResearchGate. [Link]

-

Sulfonamide synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal. [Link]

-

Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.). Sygnature Discovery. [Link]

-

N-Alkylation of N-Monosubstituted Sulfonamides in Ionic Liquids. (2002). ResearchGate. [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (n.d.). Agilent. [Link]

-

Thermodynamic Solubility Assay. (n.d.). Evotec. [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility. (2012). SciSpace. [Link]

-

ALKYLATION OF SUBSTITUTED SULFONAMIDES WITH BENZOTRICHLORIDE AND IPSO-SUBSTITUTION OF THE p-TOLUENESULFONAMIDE GROUP WITH NUCLEOPHILIC REAGENTS. (2018). Journal of Chemistry and Technologies. [Link]

-

LogP / LogD shake-flask method v1. (n.d.). ResearchGate. [Link]

-

Solubility Toolbox for Successful Design of Drug Candidates. (n.d.). Inventiva Pharma. [Link]

-

solubility experimental methods.pptx. (2015). SlideShare. [Link]

-

Octanol/Water Partition Coefficients of Sulfonamides: Experimental Determination and Calculation Using Physicochemical Descriptors. (2010). ResearchGate. [Link]

-

Using Machine Learning To Predict Partition Coefficient (Log P ) and Distribution Coefficient (Log D ) with Molecular Descriptors and Liquid Chromatography Retention Time. (2022). ResearchGate. [Link]

-

Part I: Developing a Water Solubility Prediction Web App from Scratch. (2023). YouTube. [Link]

-

N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. (2016). Journal of Chemistry and Technologies. [Link]

-

Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015). PubMed. [Link]

-

A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). JoVE. [Link]

-

PubChem Compound Summary for CID 2735880, 3-Bromo-5-(trifluoromethyl)aniline. (n.d.). National Center for Biotechnology Information. [Link]

Sources

- 1. The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [Cp*Ir(biimH2)(H2O)][OTf]2 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]

- 3. acdlabs.com [acdlabs.com]

- 4. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 5. Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

- 12. enamine.net [enamine.net]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. scispace.com [scispace.com]

An In-Depth Technical Guide to the Acid-Base Properties and pKa of Trifluoromethylbenzenesulfonamides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the acid-base properties and pKa of trifluoromethylbenzenesulfonamides, a class of compounds of significant interest in medicinal chemistry and drug development. We will delve into the structural factors governing their acidity, methodologies for pKa determination, and the profound implications of these properties on their biological activity and pharmaceutical development.

Introduction: The Significance of Sulfonamides and the Influence of the Trifluoromethyl Group

The sulfonamide functional group (-SO₂NH₂) is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibacterial, and anticancer drugs.[1] The acidic nature of the sulfonamide proton is a critical determinant of a drug's pharmacokinetic and pharmacodynamic properties, influencing its solubility, membrane permeability, and interaction with biological targets.[2]

The introduction of a trifluoromethyl (-CF₃) group onto the benzenesulfonamide scaffold dramatically modulates its physicochemical properties. The -CF₃ group is a potent electron-withdrawing substituent due to the high electronegativity of fluorine atoms.[3] This strong inductive effect significantly increases the acidity of the sulfonamide N-H bond, thereby lowering its pKa value. Understanding and quantifying this effect is paramount for the rational design of novel drug candidates with optimized properties.[2]

The Chemistry of Acidity: Understanding the pKa of Trifluoromethylbenzenesulfonamides

The pKa is a quantitative measure of the acidity of a compound in solution. For a trifluoromethylbenzenesulfonamide, the relevant equilibrium is the dissociation of the sulfonamide proton:

Caption: Ionization equilibrium of a trifluoromethylbenzenesulfonamide.

The acid dissociation constant (Ka) is the equilibrium constant for this reaction. The pKa is defined as the negative logarithm of the Ka. A lower pKa value indicates a stronger acid, meaning the compound is more readily deprotonated at a given pH.

The acidity of the sulfonamide proton is primarily influenced by the stability of the resulting conjugate base (the sulfonamide anion). The powerful electron-withdrawing trifluoromethyl group plays a crucial role in stabilizing this anion through several mechanisms:

-

Inductive Effect: The highly electronegative fluorine atoms pull electron density away from the benzene ring and, consequently, from the sulfonamide group. This delocalization of negative charge stabilizes the anionic form.

-

Resonance: The lone pair of electrons on the nitrogen atom of the sulfonamide can delocalize into the sulfonyl group. The electron-withdrawing nature of the -CF₃ group enhances this resonance stabilization of the conjugate base.

The position of the trifluoromethyl group on the benzene ring (ortho, meta, or para) also subtly influences the pKa. Generally, the closer the -CF₃ group is to the sulfonamide moiety, the stronger its electron-withdrawing effect and the lower the pKa.

Quantitative Analysis: pKa Values of Trifluoromethylbenzenesulfonamide Isomers

| Compound | CAS Number | Predicted pKa |

| 2-(Trifluoromethyl)benzenesulfonamide | 1869-24-5 | 9.55 ± 0.60 |

| 3-(Trifluoromethyl)benzenesulfonamide | 672-58-2 | - |

| 4-(Trifluoromethyl)benzenesulfonamide | 830-43-3 | - |

| Benzenesulfonamide (for comparison) | 98-10-2 | ~10 |

Note: The pKa for 2-(Trifluoromethyl)benzenesulfonamide is a predicted value. Experimental determination is recommended for precise applications. The pKa of benzenesulfonamide is provided as a reference to illustrate the acidifying effect of the trifluoromethyl group.

Experimental Determination of pKa: Methodologies and Protocols

Accurate determination of pKa values is essential for drug development. Two common and reliable methods are UV-Visible Spectrophotometry and Potentiometric Titration.

UV-Visible Spectrophotometry

This method is based on the principle that the ionized and unionized forms of a compound often exhibit different UV-Vis absorption spectra. By measuring the absorbance of a solution at various pH values, the pKa can be determined.

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Step-by-Step Protocol:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values, typically spanning a range of at least 2 pH units above and below the expected pKa. It is crucial to maintain a constant ionic strength across all buffer solutions by adding a salt such as KCl.[4]

-

Preparation of Stock Solution: Prepare a concentrated stock solution of the trifluoromethylbenzenesulfonamide in a suitable solvent, such as DMSO.[4]

-

Sample Preparation: In a 96-well microtiter plate, add a small, fixed volume of the stock solution to each well containing the different buffer solutions. Include blank wells with only the buffer solutions for background correction.[4]

-

Spectrophotometric Measurement: Record the UV-Vis absorption spectrum (e.g., from 230-500 nm) for each well using a microplate reader.[4]

-

Data Analysis:

-

Identify a wavelength where the absorbance changes significantly with pH.

-

Plot the absorbance at this wavelength against the corresponding pH value.

-

The resulting data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve.[4]

-

Potentiometric Titration

This classic method involves the gradual addition of a strong acid or base to a solution of the compound of interest while monitoring the pH. The pKa is determined from the titration curve.

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol:

-

Instrument Calibration: Calibrate a pH meter using standard buffer solutions.

-

Sample Preparation: Dissolve a precisely weighed amount of the trifluoromethylbenzenesulfonamide in a suitable solvent. For sparingly soluble compounds, a co-solvent system (e.g., water-methanol) may be necessary.

-

Titration:

-

Place the sample solution in a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution.

-

Gradually add a standardized solution of a strong base (e.g., NaOH) in small increments.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH values against the volume of titrant added.

-

The equivalence point is the point of steepest inflection on the curve.

-

The pKa is the pH at the half-equivalence point (the point where half of the compound has been neutralized).

-

Implications for Drug Design and Development

The pKa of a trifluoromethylbenzenesulfonamide has profound consequences for its behavior as a drug candidate:

-

Solubility: The ionization state of a compound significantly impacts its aqueous solubility. Generally, the ionized form is more water-soluble than the neutral form. A lower pKa means the compound will be more ionized at physiological pH (around 7.4), potentially leading to improved solubility and bioavailability.

-

Absorption, Distribution, Metabolism, and Excretion (ADME): The ability of a drug to cross biological membranes is highly dependent on its ionization state. The neutral form is typically more lipophilic and can more readily diffuse across cell membranes. Therefore, a balance between the ionized and unionized forms, governed by the pKa and the pH of the biological environment, is crucial for optimal absorption and distribution.

-

Target Binding: The charge state of a drug molecule can be critical for its interaction with the target protein. A sulfonamide may bind to its target in either its neutral or anionic form, and the pKa will determine the predominant species at the site of action.

By understanding and precisely tuning the pKa of trifluoromethylbenzenesulfonamides through synthetic modifications, medicinal chemists can optimize the ADME and pharmacodynamic properties of new drug candidates, ultimately leading to safer and more effective therapeutics.

Synthesis of Trifluoromethylbenzenesulfonamides

The synthesis of trifluoromethylbenzenesulfonamides typically involves the conversion of a corresponding aniline to a sulfonyl chloride, followed by reaction with ammonia.

A general synthetic route is as follows:

-

Diazotization: The starting trifluoromethylaniline is treated with a source of nitrous acid (e.g., sodium nitrite and hydrochloric acid) to form a diazonium salt.

-

Sulfonylation: The diazonium salt is then reacted with sulfur dioxide in the presence of a copper catalyst to yield the corresponding trifluoromethylbenzenesulfonyl chloride.

-

Amination: The resulting sulfonyl chloride is reacted with ammonia to afford the desired trifluoromethylbenzenesulfonamide.[5]

For example, the synthesis of 2-(trifluoromethyl)benzenesulfonamide can be achieved by reacting 2-(trifluoromethyl)benzenesulfonyl chloride with ammonia in a suitable solvent like THF.[6]

Conclusion